Home > Products > Screening Compounds P77107 > R-Clopidogrel carboxylic acid
R-Clopidogrel carboxylic acid - 324757-50-8

R-Clopidogrel carboxylic acid

Catalog Number: EVT-1478099
CAS Number: 324757-50-8
Molecular Formula: C15H14ClNO2S
Molecular Weight: 307.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
R-Clopidogrel Carboxylic Acid is an optically active metabolite of the drug Clopidogrel.
Synthesis Analysis

R-Clopidogrel carboxylic acid is not typically synthesized directly. Instead, it is primarily obtained as a byproduct during the metabolism of clopidogrel in biological systems. [] Studies investigating chiral inversion of clopidogrel have observed the formation of R-clopidogrel carboxylic acid in vivo after repeated administration of clopidogrel to rats. [] This formation is attributed to the non-enzymatic chiral inversion of clopidogrel or its primary metabolite, (S)-clopidogrel carboxylic acid. []

Chemical Reactions Analysis

Research indicates that R-clopidogrel carboxylic acid, unlike its parent compound, demonstrates configurational stability and does not readily undergo chiral inversion in vitro, even under conditions mimicking physiological pH and temperature. [] This stability suggests that the observed R-enantiomer in vivo likely originates from the inversion of clopidogrel or its (S)-carboxylic acid metabolite. []

Mechanism of Action

Unlike its (S)-enantiomer, R-clopidogrel carboxylic acid does not exhibit significant binding affinity for the P2Y12 receptor on platelets and is therefore considered inactive concerning antiplatelet effects. [, ]

Applications
  • Pharmacokinetic Studies: R-clopidogrel carboxylic acid serves as a valuable marker in pharmacokinetic studies of clopidogrel. Monitoring its presence alongside the (S)-enantiomer provides insights into the extent of chiral inversion occurring during clopidogrel metabolism. []
  • Metabolic Pathway Elucidation: The detection and quantification of R-clopidogrel carboxylic acid aid in understanding the metabolic pathways of clopidogrel, particularly the contribution of non-enzymatic chiral inversion processes. []

Clopidogrel

  • Compound Description: Clopidogrel is a thienopyridine derivative and an antiplatelet drug that works as an adenosine diphosphate (ADP) receptor antagonist, preventing platelet aggregation. It is a prodrug primarily metabolized in the liver. [, , , ] Clopidogrel is enantiopure, existing as the S-enantiomer. [] The active metabolite of clopidogrel is a thiol derivative formed through a multi-step metabolic pathway. [, , ]
  • Relevance: Clopidogrel is the parent compound of R-Clopidogrel carboxylic acid. It undergoes ester hydrolysis to form its inactive carboxylic acid metabolite, which exists as two enantiomers: S-Clopidogrel carboxylic acid and R-Clopidogrel carboxylic acid. [, , ]

S-Clopidogrel Carboxylic Acid

  • Compound Description: S-Clopidogrel carboxylic acid is the major circulating, inactive metabolite of clopidogrel. [, ] It is formed by the hydrolysis of the ester group in clopidogrel. [, ]
  • Relevance: S-Clopidogrel carboxylic acid is the enantiomer of R-Clopidogrel carboxylic acid. Both are inactive metabolites of clopidogrel formed through ester hydrolysis. [, ] While S-Clopidogrel carboxylic acid is known as the main circulating metabolite, the formation of R-Clopidogrel carboxylic acid is considered undesirable due to its potential for toxicity at high doses. []

Clopidogrel Acyl Glucuronide (CAG)

  • Compound Description: CAG is a glucuronide conjugate of clopidogrel's circulating metabolites. [] In vitro, CAG can undergo trans-esterification to form clopidogrel, but this has not been observed in vivo. [] CAG is hydrolyzed in the gastrointestinal tract, primarily forming Clopidogrel carboxylic acid. []
  • Relevance: CAG is a secondary metabolite formed from the further metabolism of clopidogrel carboxylic acid, specifically through glucuronidation. [, ] As a precursor to Clopidogrel carboxylic acid, CAG is indirectly related to R-Clopidogrel carboxylic acid.

2-Oxo-Clopidogrel

  • Compound Description: 2-Oxo-clopidogrel is an intermediate metabolite formed during clopidogrel's metabolism. It is further metabolized to the active thiol metabolite responsible for clopidogrel's antiplatelet effects. [, ]
  • Relevance: 2-Oxo-clopidogrel is part of the metabolic pathway leading to the active metabolite of clopidogrel. [, ] Though not directly converted to R-Clopidogrel carboxylic acid, it highlights the complex metabolism of clopidogrel, which ultimately yields both the active metabolite and the inactive carboxylic acid metabolites, including R-Clopidogrel carboxylic acid.

Atorvastatin

  • Compound Description: Atorvastatin is a statin medication used to lower cholesterol levels in the blood and reduce the risk of cardiovascular events. [] It is metabolized by the cytochrome P450 pathway, specifically CYP3A4. []
  • Relevance: While not structurally related, Atorvastatin is discussed in the context of potential drug-drug interactions with clopidogrel. [] Because both drugs are metabolized by the cytochrome P450 system, there is a potential for metabolic interference that could impact the formation and levels of clopidogrel metabolites, including R-Clopidogrel carboxylic acid.
Chemical and Structural Characterization of R-Clopidogrel Carboxylic Acid

Molecular Structure and Stereochemical Configuration

R-Clopidogrel carboxylic acid (chemical name: (R)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid) is a chiral organic compound with the molecular formula C15H14ClNO2S and a molecular weight of 307.80 g/mol [4] [7] [10]. The compound features a stereogenic center at the carbon atom alpha to the carboxylic acid group, which adopts the R-configuration. This chiral center connects three key structural components: a 2-chlorophenyl ring, a carboxylic acid functionality, and a tetrahydrothienopyridine ring system [3] [9].

The absolute configuration is defined by the spatial arrangement of substituents around this chiral carbon, which differs fundamentally from its pharmacologically active S-enantiomer counterpart. X-ray crystallographic studies confirm that the molecule exists as a zwitterion in the solid state, with the carboxylic acid group typically deprotonated and the tetrahydropyridine nitrogen protonated, forming an internal salt [3]. The tetrahydrothienopyridine moiety adopts a semi-rigid conformation with the thiophene ring nearly perpendicular to the piperidine ring, creating a characteristic three-dimensional structure that influences its intermolecular interactions and crystalline packing arrangements [3] [8].

Table 1: Fundamental Molecular Characteristics of R-Clopidogrel Carboxylic Acid

PropertyValue
CAS Registry Number324757-50-8
Molecular FormulaC15H14ClNO2S
Molecular Weight307.80 g/mol
IUPAC Name(R)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
Chiral Center ConfigurationR-enantiomer
Role in PharmaceuticalsInactive metabolite and impurity

Physicochemical Properties (Solubility, Stability, pKa)

R-Clopidogrel carboxylic acid exists as a pale yellow to white crystalline solid at room temperature with a melting point range of 84-90°C [7]. The compound demonstrates limited aqueous solubility, showing only slight solubility in water but improved solubility in polar organic solvents including methanol, ethanol, and dichloromethane [7] [9]. This solubility profile significantly influences its purification processes and analytical detection methods in pharmaceutical quality control.

The compound contains a single ionizable carboxylic acid group with a predicted pKa value of approximately 1.61 ± 0.10 [7]. This relatively low pKa indicates that the carboxylic acid moiety exists predominantly in its deprotonated form under physiological conditions (pH 7.4), enhancing its water solubility compared to the parent ester compound. The density of the crystalline material is predicted to be 1.405 ± 0.06 g/cm³ [7].

Stability studies indicate that R-clopidogrel carboxylic acid is relatively stable under standard storage conditions (-20°C freezer), but susceptible to degradation under extreme pH conditions or elevated temperatures [9]. The absence of the methyl ester group (which is present in the parent clopidogrel molecule) renders it resistant to enzymatic hydrolysis by esterases, contributing to its stability as the terminal metabolite. However, photodegradation may occur upon prolonged exposure to light, necessitating appropriate handling and storage in amber glass containers [5] [9].

Table 2: Key Physicochemical Properties of R-Clopidogrel Carboxylic Acid

PropertyValue/RangeConditions/Notes
Melting Point84-90°C
Solubility in WaterSlightly soluble
Solubility in MethanolModerately soluble
pKa1.61 ± 0.10Predicted value
Density1.405 ± 0.06 g/cm³Predicted value
Storage Recommendations-20°C freezerLong-term storage stability
Optical RotationNot specified for R-formS-form: [α]D23 = +47 (c=1.06 in MeOH)

Comparative Analysis with (S)-Clopidogrel Carboxylic Acid

The structural relationship between R- and S-clopidogrel carboxylic acid represents a classic example of enantiomeric pairings with distinct biological profiles. While both enantiomers share identical molecular formulas and connectivity, their three-dimensional spatial arrangements differ as non-superimposable mirror images [5] [9]. This stereochemical distinction profoundly impacts their biological activity and metabolic pathways.

The pharmacologically active S-enantiomer carboxylic acid metabolite demonstrates specific binding interactions with biological targets, whereas the R-enantiomer lacks significant antiplatelet activity due to its inability to properly interact with the P2Y12 receptor binding pocket [5]. This difference stems from the precise spatial orientation required for effective receptor binding—a requirement met only by the S-configuration at the chiral center.

Crystallographic comparisons reveal that both enantiomers form similar ionic packing arrangements in their respective crystal structures, maintaining comparable hydrogen bonding patterns despite their configurational differences [3]. However, subtle variations in molecular conformation, particularly in the orientation of the chlorophenyl ring relative to the tetrahydrothienopyridine system, create distinct crystal packing efficiencies and thermodynamic stabilities. These differences manifest in measurable variations in melting points and solubility profiles between the enantiomers, though specific comparative data remains limited in the literature.

The metabolism of clopidogrel demonstrates stereoselectivity, with hepatic cytochrome P450 enzymes (particularly CYP2C19 and CYP3A4) preferentially converting the S-enantiomer of the parent drug to the active thiol metabolite while the R-enantiomer follows different metabolic pathways, ultimately yielding the R-carboxylic acid derivative as its predominant terminal metabolite [5]. This metabolic divergence further underscores the biological significance of the chiral center configuration.

Crystallography and Polymorphic Forms

Crystallographic studies of R-clopidogrel carboxylic acid reveal complex solid-state behavior with potential pseudopolymorphism. While the pure compound itself hasn't been fully characterized for polymorphism in the literature, research on structurally related clopidogrel salts provides insights into potential polymorphic behavior [3] [8]. Two distinct pseudopolymorphic forms have been identified when crystallized as the picrate salt, demonstrating the influence of crystallization conditions on solid-state architecture:

Form 1 crystallizes in the monoclinic space group P21 with an ionic couple of protonated S(+)clopidogrel and picrate anion, along with a solvent molecule of ethanol in the asymmetric unit (Z' = 1). The crystal structure is stabilized by a network of N-H···O hydrogen bonds between the protonated piperidinium nitrogen and picrate oxygen atoms, with additional stabilization provided by C-H···O interactions involving the ethanol solvent molecule [3].

Form 2 crystallizes in the monoclinic space group C2 with two ionic couples in the asymmetric unit (Z' = 2), lacking solvent molecules. Despite the absence of solvent, the hydrogen bonding patterns resemble those in Form 1, with strong +N-H···O- hydrogen bonds connecting the cation and anion within each ionic pair [3]. The unit cell dimensions differ significantly between the two forms, reflecting distinct packing efficiencies.

Periodic third-order density-functional tight binding (DFTB3) calculations predict a relatively small energy difference between the simulated non-solvated forms of these polymorphs. However, the inclusion of solvent molecules in Form 1 decreases the lattice energy by approximately 10.5 kcal mol-1, resulting in a lower overall lattice energy compared to Form 2 (by ~7.3 kcal mol-1), consistent with experimental observations of Form 1 stability under standard crystallization conditions [3]. These computational insights highlight the delicate balance between molecular conformation, intermolecular interactions, and crystal packing that governs polymorphic behavior in this structural family.

Table 3: Crystallographic Data for S-Clopidogrel-Picrate Pseudopolymorphs (Relevant to R-Form Behavior)

ParameterForm 1 (Ethanol Solvate)Form 2 (Anhydrous)
Crystal SystemMonoclinicMonoclinic
Space GroupP21C2
Z (Molecules/Unit Cell)28
Z' (Ion Pairs/Asymmetric Unit)12
Solvent Content1 ethanol molecule per ion pairNone
Key Stabilizing Interactions+N-H···O- H-bonds; C-H···O (ethanol)+N-H···O- H-bonds
Preparation MethodSolvent evaporation from ethanolMechanochemical treatment with n-pentanol
Relative Lattice EnergyLower by ~7.3 kcal mol-1Higher

The preparation method significantly influences the resulting crystalline form. Solvent evaporation techniques using ethanol consistently produce Form 1, while mechanochemical methods (liquid-assisted grinding) with n-pentanol yield Form 2 [3]. Thermal analysis reveals distinct decomposition patterns: Form 1 shows an endothermic event corresponding to ethanol desolvation prior to melting, while Form 2 exhibits a single melting endotherm at higher temperatures. These differences provide valuable fingerprints for polymorph identification during pharmaceutical analysis of structurally related compounds, including potential R-form derivatives.

Properties

CAS Number

324757-50-8

Product Name

R-Clopidogrel carboxylic acid

IUPAC Name

(2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8

InChI

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m1/s1

SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O

Synonyms

(R)-α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.